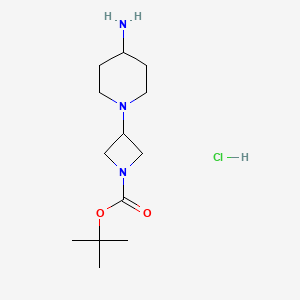![molecular formula C11H20N4O2 B13584801 tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate CAS No. 918144-52-2](/img/structure/B13584801.png)
tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate is a compound of significant interest in organic chemistry. It is an important intermediate in the synthesis of various pharmaceuticals and has applications in different scientific fields. The compound’s structure includes an imidazole ring, which is known for its biological activity and presence in many natural products and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate involves several steps. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and phenyl chloroformate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s imidazole ring is of interest due to its presence in many biologically active molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics like ceftolozane.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the imidazole ring. The uniqueness of this compound lies in its imidazole ring, which imparts specific biological activity and makes it valuable in pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
918144-52-2 |
|---|---|
Molekularformel |
C11H20N4O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
tert-butyl N-[2-amino-1-(1-methylimidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-8(7-12)9-13-5-6-15(9)4/h5-6,8H,7,12H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
BTKYYJUOUJHCTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN)C1=NC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)

![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)


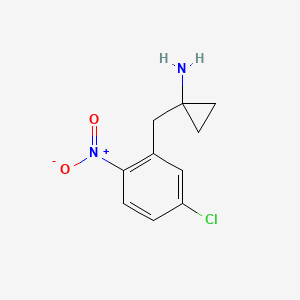
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
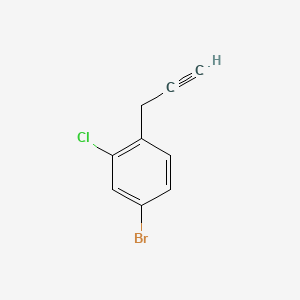
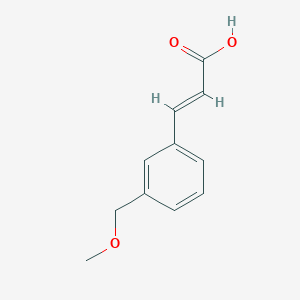
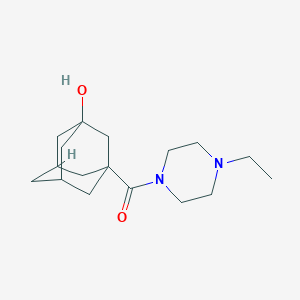
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
